![molecular formula C17H19N3O3S3 B284145 N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide](/img/structure/B284145.png)
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide, also known as BTA-EG6, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound is a fluorescent probe that can be used to study protein-protein interactions and has potential applications in various fields, including drug discovery, diagnostics, and biotechnology.
Mécanisme D'action
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide works by binding to proteins and undergoing a conformational change, which results in a change in its fluorescence properties. This change in fluorescence can be used to monitor protein-protein interactions in real-time. This compound has a high binding affinity for proteins, making it an ideal probe for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. This compound is used solely as a research tool and is not intended for human or animal consumption.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide as a research tool is its high binding affinity for proteins, which allows for the accurate monitoring of protein-protein interactions. Additionally, this compound is a fluorescent probe, which makes it easy to detect and monitor. However, one of the limitations of using this compound is its complex synthesis process, which requires expertise in organic chemistry.
Orientations Futures
There are several future directions for the research and development of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide. One potential application is in the development of new drugs that target protein-protein interactions. This compound can be used to screen potential drug candidates and identify compounds that disrupt specific protein-protein interactions. Additionally, this compound can be used in the development of new diagnostic tools for various diseases. By using this compound as a probe, researchers can detect specific protein-protein interactions that are associated with certain diseases. Overall, this compound has significant potential for various applications in the fields of drug discovery, diagnostics, and biotechnology.
Méthodes De Synthèse
The synthesis of N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide involves several steps, including the reaction of 2-aminothiophenol with chloroacetyl chloride to form 2-(2-thienyl)acetyl chloride. This intermediate is then reacted with 6-amino-1,3-benzothiazole-2-sulfonyl chloride to form the final product, this compound. The synthesis of this compound is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
N-{6-[(tert-butylamino)sulfonyl]-1,3-benzothiazol-2-yl}-2-(2-thienyl)acetamide has been extensively studied in the scientific research community due to its unique fluorescent properties. This compound can be used as a probe to study protein-protein interactions, which are essential for various biological processes. This compound has been used to study the interactions between various proteins, including enzymes, receptors, and transcription factors. This compound has potential applications in drug discovery, diagnostics, and biotechnology.
Propriétés
Formule moléculaire |
C17H19N3O3S3 |
|---|---|
Poids moléculaire |
409.6 g/mol |
Nom IUPAC |
N-[6-(tert-butylsulfamoyl)-1,3-benzothiazol-2-yl]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C17H19N3O3S3/c1-17(2,3)20-26(22,23)12-6-7-13-14(10-12)25-16(18-13)19-15(21)9-11-5-4-8-24-11/h4-8,10,20H,9H2,1-3H3,(H,18,19,21) |
Clé InChI |
UQYWPTBQKXBDCC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
SMILES canonique |
CC(C)(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CC=CS3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


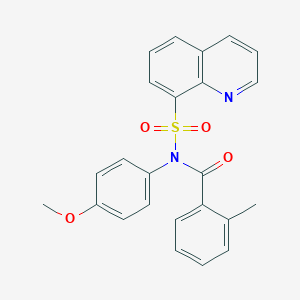
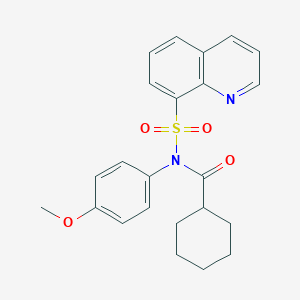
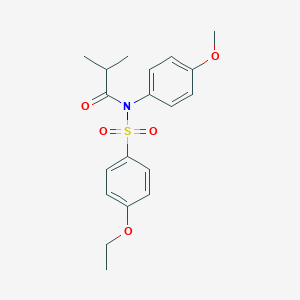


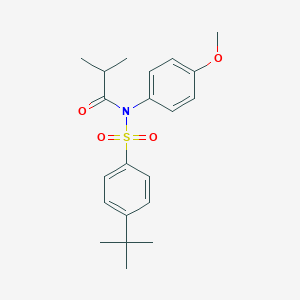

![N-(3-((4-ethylpiperazin-1-yl)(pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B284076.png)
![2-(3,4-dimethoxyphenyl)-N-{6-[(methylamino)sulfonyl]-1,3-benzothiazol-2-yl}acetamide](/img/structure/B284080.png)
![4-fluoro-N-[6-(1-piperidinylsulfonyl)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B284085.png)
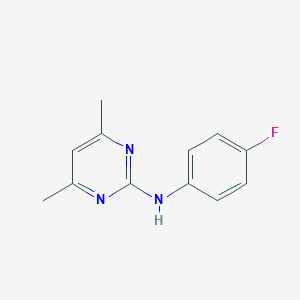
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B284088.png)
![N-(2,6-diethylphenyl)-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B284090.png)
![N-(2-ethylphenyl)-4-{2-oxo-2-[2-(trifluoromethyl)anilino]ethoxy}benzamide](/img/structure/B284092.png)
